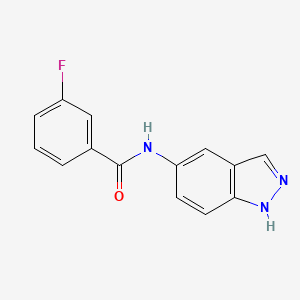

3-fluoro-N-(1H-indazol-5-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-(1H-indazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h1-8H,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUYTJLQISREEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198987 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 3-fluoro-N-(1H-indazol-5-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-fluorobenzoyl chloride and 1H-indazole-5-amine.

Reaction Conditions: The 3-fluorobenzoyl chloride is reacted with 1H-indazole-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Chemical Reactions Analysis

3-fluoro-N-(1H-indazol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Scientific Research Applications

3-fluoro-N-(1H-indazol-5-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound is known to target enzymes and receptors involved in various biological pathways. For example, it may inhibit certain kinases or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Effect of Fluorine Substituent Position

The position of the fluorine atom on the benzoyl ring significantly influences physicochemical properties. For example:

- 3-Fluoro substitution (meta): In N-(1H-indol-5-yl)benzamide derivatives (), the 3-fluoro analogue (3i) exhibits a melting point of 166–168°C, lower than its 2-fluoro (3k, 179–181°C) and 4-fluoro (3j, 208–209°C) counterparts. This trend suggests that para-substitution may enhance crystallinity due to symmetric packing .

- Comparison with non-indazole systems: In sulfamoylphenyl benzamides (), the 3-fluoro derivative (5g) melts at 201–203°C, whereas the 4-fluoro (5f) and 2-fluoro (5h) analogues melt at 236–237°C and 205–207°C, respectively. The meta-fluoro substitution here results in intermediate thermal stability .

Table 1: Fluorine Position vs. Melting Point

Impact of Heterocyclic Amine Group

Replacing indazole with other heterocycles alters solubility and electronic properties:

- Indazole vs. For instance, 3-fluoro-N-(1H-indol-5-yl)benzamide (3i, ) has a melting point 40°C lower than structurally similar indazole-based compounds (e.g., ’s sulfonamide-indazole derivatives), likely due to reduced intermolecular interactions in indole systems .

- Phenyl vs. Indazole : Simple phenylamine derivatives (e.g., ’s 5f–5i) generally exhibit higher melting points (>200°C) than indazole/indole analogues, attributed to the planar phenyl group facilitating tighter crystal packing .

Influence of Additional Functional Groups

Complex substituents modulate properties and bioactivity:

- Sulfamoyl groups : Compounds like (S)-3-fluoro-N-(4-sulfamoylphenyl)benzamide (5g, ) show elevated melting points (>200°C) due to hydrogen bonding from the sulfamoyl moiety .

- Imidazole/tetrazole additions : ’s 3-fluoro-N-(imidazole-substituted indol-5-yl)benzamide (101) decomposes above 210°C, indicating thermal instability from the conjugated imidazole group .

- Piperidinyl-benzodioxolyl systems : ’s Q1Y ligand has a molecular weight >500 Da and enhanced stereochemical complexity, likely impacting solubility and target binding .

Table 2: Functional Group Effects

Physicochemical Properties and Spectral Data

- Melting Points : Indazole derivatives generally exhibit higher melting points than indole analogues. For example, ’s sulfonamide-indazole compounds remain stable above 200°C, whereas indole-based 3i () melts at 166–168°C .

- NMR Shifts : The 3-fluoro substituent in benzamides generates distinct ^1H-NMR signals. In 3-fluoro-N-(1H-indol-5-yl)benzamide (3i), aromatic protons resonate at δ 7.42–6.38 ppm, whereas para-fluoro analogues show upfield shifts due to reduced electron-withdrawing effects .

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-N-(1H-indazol-5-yl)benzamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation of 3-fluorobenzoic acid derivatives with 1H-indazol-5-amine. Key steps:

-

Acylation : React 3-fluorobenzoyl chloride with 1H-indazol-5-amine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

-

Optimization : Adjust reaction temperature (0–25°C), stoichiometry (1:1.2 molar ratio of amine to acyl chloride), and solvent polarity to minimize side products. Microwave-assisted synthesis may reduce reaction time by 40% .

Parameter Typical Range Impact on Yield Temperature 0–25°C Higher temps risk decomposition Solvent DCM, THF, or DMF DMF enhances solubility but complicates purification Catalyst Triethylamine (1.5 eq) Excess base reduces protonation of amine

Q. How is the molecular structure of 3-fluoro-N-(1H-indazol-5-yl)benzamide characterized using spectroscopic methods?

- Methodological Answer : Combine NMR (¹H, ¹³C, and ¹⁹F), FT-IR , and HRMS for structural confirmation:

- ¹H NMR : Identify indazole NH protons (δ 10.2–12.1 ppm) and aromatic protons (δ 7.0–8.5 ppm). Fluorine-induced splitting in aromatic regions confirms substitution patterns .

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and indazole N-H stretch (~3400 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for 3-fluoro-N-(1H-indazol-5-yl)benzamide derivatives?

- Methodological Answer : Address discrepancies via:

- Systematic SAR studies : Synthesize analogs with controlled substitutions (e.g., fluoro vs. methyl groups) to isolate structural contributors to activity .

- Orthogonal assays : Compare results from enzymatic inhibition assays (e.g., kinase activity) with cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target cytotoxicity .

- Meta-analysis : Aggregate data from multiple studies using standardized protocols (e.g., IC₅₀ normalization) to identify outliers caused by assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can computational modeling be integrated into the design of 3-fluoro-N-(1H-indazol-5-yl)benzamide analogs with enhanced target selectivity?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes:

- Target prioritization : Screen against kinase databases (e.g., PDB) to identify high-affinity targets (e.g., EGFR, BRAF) .

- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity (ΔΔG) for fluorine vs. chloro analogs .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability early in design .

Q. What methodologies are recommended for analyzing the binding kinetics of 3-fluoro-N-(1H-indazol-5-yl)benzamide to kinase targets?

- Methodological Answer : Employ biophysical techniques:

- Surface plasmon resonance (SPR) : Measure association/dissociation rates (kₐ, kₑ) at varying compound concentrations (1–100 µM) .

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

- Fluorescence polarization (FP) : Compete with fluorescent ATP analogs to calculate inhibition constants (Kᵢ) under physiological ATP levels (1 mM) .

Data Contradiction Analysis

Q. How should researchers address variability in cytotoxicity profiles across cell lines for this compound?

- Methodological Answer :

- Cell panel diversification : Test across lineages (e.g., HEK293, HeLa, A549) to identify lineage-specific sensitivities .

- Microenvironment modulation : Assess hypoxia (1% O₂) vs. normoxia to evaluate metabolic influences on efficacy .

- CRISPR screening : Knock out putative targets (e.g., kinases) in resistant cell lines to validate mechanism .

Experimental Design Considerations

Q. What controls are critical in stability studies of 3-fluoro-N-(1H-indazol-5-yl)benzamide under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation products (HPLC-MS) .

- Plasma stability : Incubate in human plasma (37°C, 24 hrs) with heparinized controls to assess esterase-mediated hydrolysis .

- Solution vs. solid-state : Compare stability in DMSO stocks (-20°C) vs. lyophilized powder (desiccated, 4°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.